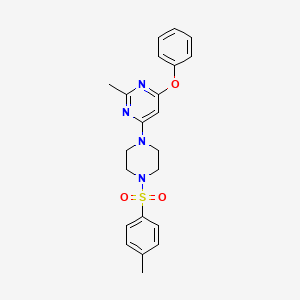

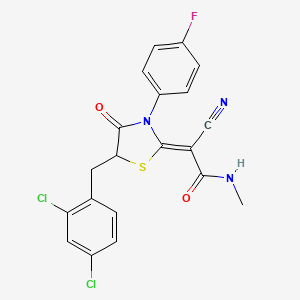

(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential herbicidal and antibiofilm activities. These compounds are characterized by the presence of a cyano group and a thiazolidinone moiety, which are common in various synthetic organic compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which were synthesized as herbicidal inhibitors and showed good herbicidal activities . The presence of a suitable group at the 3-position of the acrylate was essential for high herbicidal activity, indicating that the structure-activity relationship is an important aspect of the synthesis of these compounds. Similarly, the synthesis of highly functionalized novel cyanoacetamide derivatives has been achieved through a one-pot approach, indicating the potential for efficient synthesis of complex molecules like the one .

Molecular Structure Analysis

The molecular structure of related (oxothiazolidin-2-ylidene)acetamides has been elucidated through crystallographic analysis . These structures provide a basis for understanding the molecular conformation and stereochemistry of similar compounds, which is crucial for predicting their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds have been characterized using techniques such as FT-IR, 1H NMR, and 13C NMR . These techniques provide valuable information about the functional groups present and the overall molecular structure, which can be correlated with the compound's solubility, stability, and other physical properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel thiazole and pyrazole derivatives based on a thiazolidinone moiety, which show promising antimicrobial activities. These studies indicate that compounds derived from thiazolidinone frameworks, similar to the one , have been explored for their potential to combat microbial infections (Gouda et al., 2010; Darwish et al., 2014).

Anticancer Activity

Several studies have demonstrated the synthesis of thiazolidinone derivatives exhibiting significant anticancer activity. These include novel (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives, highlighting the thiazolidinone core's potential in developing cytotoxic agents against cancer cell lines (Kolluri et al., 2020).

Anti-inflammatory Applications

The synthesis of novel compounds incorporating the thiazolidinone scaffold has shown anti-inflammatory activities. These studies imply the compound's relevance in creating non-steroidal anti-inflammatory drugs (NSAIDs), offering a basis for further exploration in this direction (Sunder et al., 2013).

Herbicidal Activity

Research into the synthesis of thiazolidinone derivatives for potential herbicidal activity has been explored, indicating that compounds within this class can be effective herbicides. This application suggests a possibility for agricultural benefits, highlighting the compound's versatility beyond biomedical applications (Wang et al., 2004).

properties

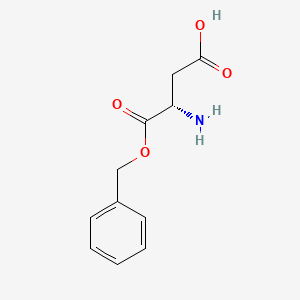

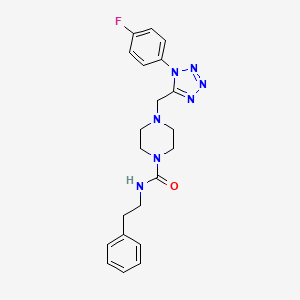

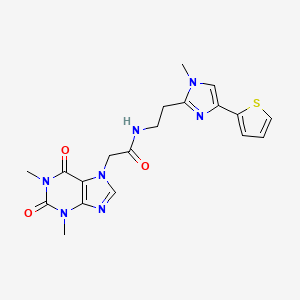

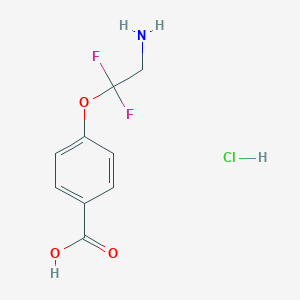

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2FN3O2S/c1-25-18(27)15(10-24)20-26(14-6-4-13(23)5-7-14)19(28)17(29-20)8-11-2-3-12(21)9-16(11)22/h2-7,9,17H,8H2,1H3,(H,25,27)/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCIMJBMTWXHSL-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)